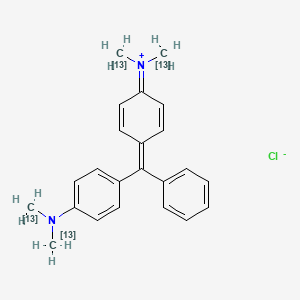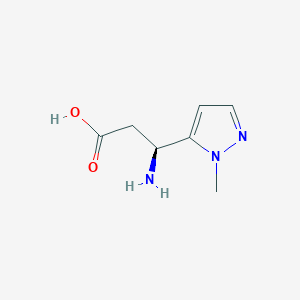
(3S)-3-Amino-3-(1-methyl-1H-pyrazol-5-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Amino-3-(1-methyl-1H-pyrazol-5-YL)propanoic acid: is an organic compound that features a pyrazole ring attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-5-YL)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment to Propanoic Acid Backbone: The pyrazole ring is then attached to a propanoic acid backbone through a series of condensation reactions, often involving the use of coupling agents such as carbodiimides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis of Pyrazole: Utilizing continuous flow reactors to maintain optimal reaction conditions.
Efficient Coupling Reactions: Employing automated systems to ensure precise addition of reagents and control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-Amino-3-(1-methyl-1H-pyrazol-5-YL)propanoic acid: undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with halogens or other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Conversion to alcohols.
Substitution: Halogenated pyrazole derivatives.
Applications De Recherche Scientifique
(3S)-3-Amino-3-(1-methyl-1H-pyrazol-5-YL)propanoic acid: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-5-YL)propanoic acid involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or interference with signal transduction processes.
Comparaison Avec Des Composés Similaires
(3S)-3-Amino-3-(1-methyl-1H-pyrazol-5-YL)propanoic acid: can be compared with other similar compounds, such as:
3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid: Lacks the amino group, resulting in different reactivity and applications.
3-Amino-3-(1H-pyrazol-5-yl)propanoic acid: Lacks the methyl group on the pyrazole ring, affecting its binding affinity and biological activity.
The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H11N3O2 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(2-methylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-10-6(2-3-9-10)5(8)4-7(11)12/h2-3,5H,4,8H2,1H3,(H,11,12)/t5-/m0/s1 |
Clé InChI |
MTIICFXUKXIOCC-YFKPBYRVSA-N |
SMILES isomérique |
CN1C(=CC=N1)[C@H](CC(=O)O)N |
SMILES canonique |
CN1C(=CC=N1)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




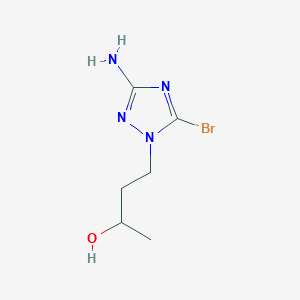
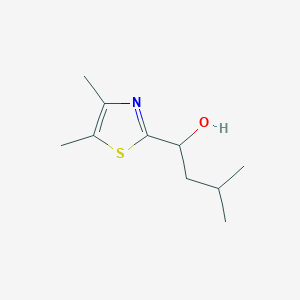
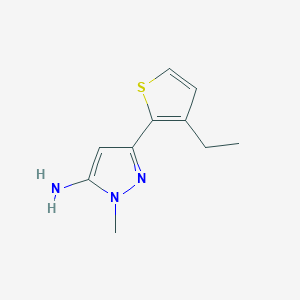
![1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073891.png)
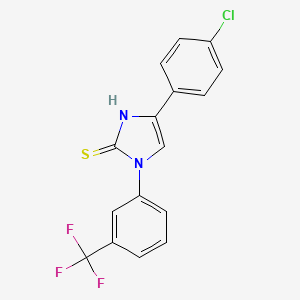
![2-(Aminomethyl)spiro[3.6]decane-2-carboxylic acid](/img/structure/B13073894.png)
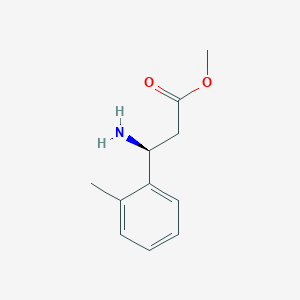
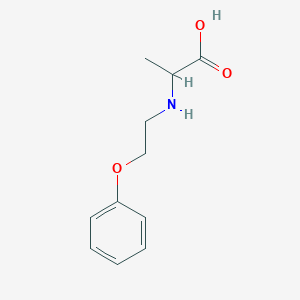
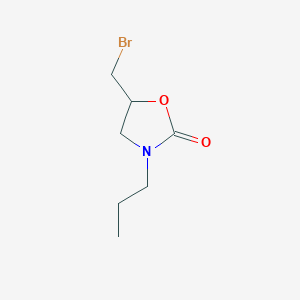
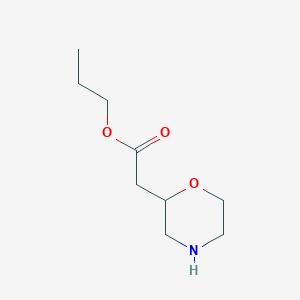
![3-[2-(3-Amino-1H-1,2,4-triazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13073926.png)
